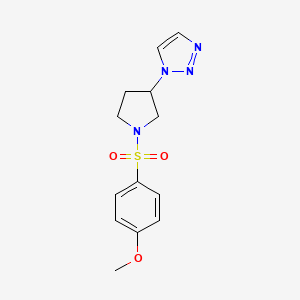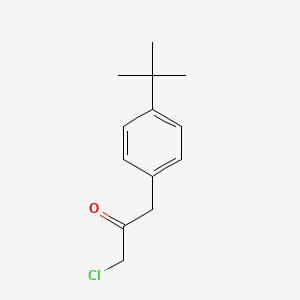
1-(4-Tert-butylphenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-Tert-butylphenyl)-3-chloropropan-2-one” is an organic compound. It likely contains a tert-butylphenyl group, which is a common motif in organic chemistry and often used in the synthesis of various pharmaceuticals and other organic compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electrophilic carbonyl group and the potential leaving group (chlorine). It might undergo nucleophilic addition reactions at the carbonyl carbon or substitution reactions at the chlorine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Chemical Reactions
The compound and its derivatives find application in the synthesis of structurally complex and biologically active molecules. For instance, the synthesis of substituted 1,5-dioxaspiro[2.4]heptanes from 2,3-dichloroprop-1-ene demonstrates the use of tert-butylphenyl-catalyzed reactions to produce key intermediates in synthetic organic chemistry. These intermediates are valuable for constructing biologically active natural compounds and versatile intermediates (Alonso, Meléndez, & Yus, 2002). Similarly, the preparation of unsaturated 1,5-diols and dihydropyrans from 1,3-dichloropropene highlights the compound's role in generating essential structures for further chemical transformations (Guijarro & Yus, 1994).
Material Science and Catalysis
In materials science, derivatives of tert-butylphenyl compounds are explored for their photophysical properties and applications in electronics and photonics. For example, the study on the synthesis, electrochemistry, and photophysics of phlorin macrocycles showcases the impact of tert-butylcarboxyphenyl groups on the redox and photochemical properties of these compounds, indicating their potential in developing novel materials with specific electronic and photonic functions (Pistner et al., 2013).
Anticancer Research
In the field of medicinal chemistry, tert-butylphenyl derivatives have been identified as apoptosis inducers and potential anticancer agents. The discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles demonstrate the therapeutic potential of such compounds in cancer treatment (Zhang et al., 2005).
Fluorination Agents
The development of fluorinating agents showcases the versatility of tert-butylphenyl derivatives in organic synthesis. The discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis highlights its utility in introducing fluorine into molecules, a crucial modification in drug discovery and materials science (Umemoto et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-tert-butylphenyl)-3-chloropropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-13(2,3)11-6-4-10(5-7-11)8-12(15)9-14/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOIZPBINWYPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-3-chloropropan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[[Benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2892011.png)
![3-chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2892017.png)
![(E)-5-chloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2892018.png)
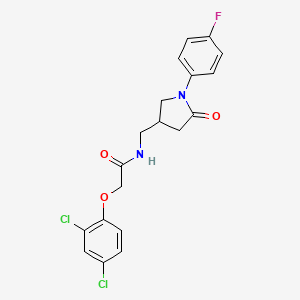
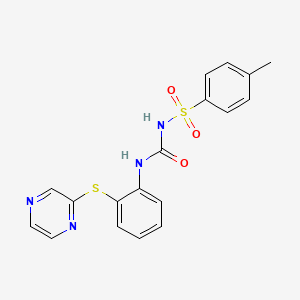
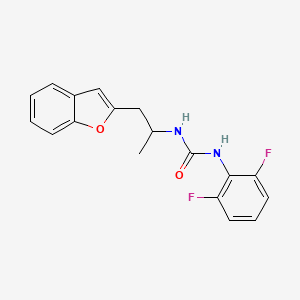
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide](/img/structure/B2892022.png)

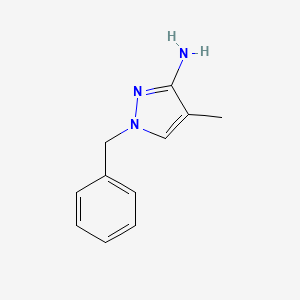
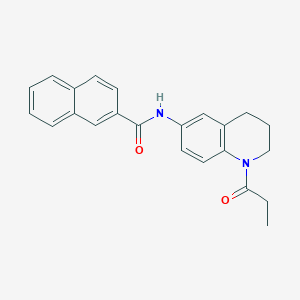
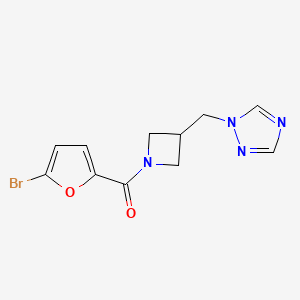

![2-Chloro-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]acetamide](/img/structure/B2892031.png)
